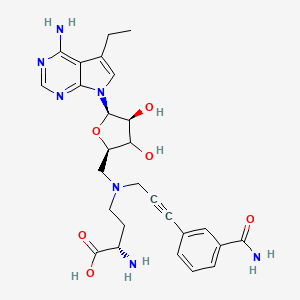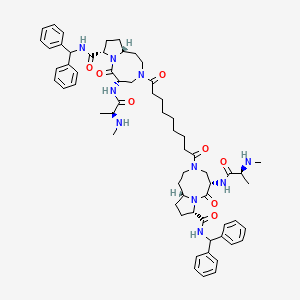
Hdac3-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hdac3-IN-2 is a selective inhibitor of histone deacetylase 3 (HDAC3), an enzyme that plays a crucial role in the regulation of gene expression through the removal of acetyl groups from histone proteins. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers and inflammatory diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hdac3-IN-2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionCommon reagents used in these steps include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, optimizing the use of reagents, and implementing purification techniques such as crystallization and chromatography. The goal is to produce the compound in large quantities while maintaining its efficacy and safety .
Análisis De Reacciones Químicas
Types of Reactions: Hdac3-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated compounds .
Aplicaciones Científicas De Investigación
Hdac3-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDAC3 in various biochemical pathways.
Biology: Investigates the effects of HDAC3 inhibition on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explores potential therapeutic applications in cancer treatment, inflammatory diseases, and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC3
Mecanismo De Acción
Hdac3-IN-2 exerts its effects by selectively inhibiting the enzymatic activity of HDAC3. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. The compound interacts with the active site of HDAC3, preventing the deacetylation of histone proteins and thereby modulating transcriptional activity .
Comparación Con Compuestos Similares
Hdac3-IN-2 is unique in its selectivity towards HDAC3 compared to other histone deacetylase inhibitors. Similar compounds include:
Hdac1-IN-1: Selective inhibitor of histone deacetylase 1.
Hdac2-IN-2: Selective inhibitor of histone deacetylase 2.
Hdac8-IN-1: Selective inhibitor of histone deacetylase 8
These compounds differ in their selectivity and potency, with this compound being particularly effective in targeting HDAC3, making it a valuable tool in both research and therapeutic contexts .
Propiedades
Fórmula molecular |
C16H21N5O2 |
|---|---|
Peso molecular |
315.37 g/mol |
Nombre IUPAC |
5-[(4-methoxyphenyl)methylamino]-N'-propylpyrazine-2-carbohydrazide |
InChI |
InChI=1S/C16H21N5O2/c1-3-8-20-21-16(22)14-10-19-15(11-17-14)18-9-12-4-6-13(23-2)7-5-12/h4-7,10-11,20H,3,8-9H2,1-2H3,(H,18,19)(H,21,22) |
Clave InChI |
UNXQXLFIXZKRCS-UHFFFAOYSA-N |
SMILES canónico |
CCCNNC(=O)C1=CN=C(C=N1)NCC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one](/img/structure/B15136510.png)




![2-[4-tert-butyl-1-[(2,4-dichlorophenyl)methyl]cyclohexyl]oxy-N,N-dimethylethanamine;hydrochloride](/img/structure/B15136543.png)

![4-[[(1S,4aS,6S,7R,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxy]-2-hydroxy-4-oxobutanoic acid](/img/structure/B15136565.png)




